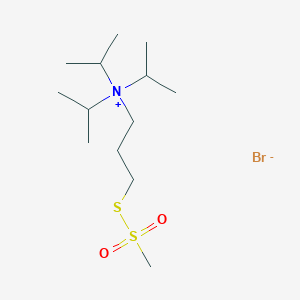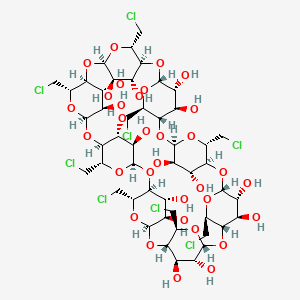
6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-6-deoxy-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, replacing the hydroxyl group. This modification imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) in dimethylformamide (DMF) as a solvent. The reaction is carried out at low temperatures (0-5°C) to control the reactivity and ensure selective chlorination at the sixth position .
Another method involves the use of triphosgene or oxalyl chloride in the presence of DMF. This reaction also targets the sixth position of the glucose units, resulting in the formation of 6-chloro-6-deoxy-gamma-cyclodextrin .
Industrial Production Methods
Industrial production of 6-chloro-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials .
化学反応の分析
Types of Reactions
6-Chloro-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorine substituents.
Complexation Reactions: The cyclodextrin cavity can form inclusion complexes with various guest molecules, altering their chemical properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace chlorine atoms with azide or thiol groups, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-6-deoxy-gamma-cyclodextrin or 6-thio-6-deoxy-gamma-cyclodextrin can be formed.
Inclusion Complexes: The formation of inclusion complexes with guest molecules can result in modified physical and chemical properties of the guest.
科学的研究の応用
6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclodextrin derivatives.
Biology: The compound is used to study the interactions between cyclodextrins and biological molecules.
Medicine: In pharmaceutical research, 6-chloro-6-deoxy-gamma-cyclodextrin is used to improve the delivery and bioavailability of drugs.
作用機序
The primary mechanism of action of 6-chloro-6-deoxy-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules .
The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. For example, in pharmaceutical applications, the encapsulation of a drug molecule can protect it from enzymatic degradation and improve its absorption in the body .
類似化合物との比較
Similar Compounds
6-Bromo-6-deoxy-gamma-cyclodextrin: Similar to 6-chloro-6-deoxy-gamma-cyclodextrin but with bromine atoms instead of chlorine.
6-Iodo-6-deoxy-gamma-cyclodextrin: Contains iodine atoms instead of chlorine.
6-Azido-6-deoxy-gamma-cyclodextrin: Contains azide groups instead of chlorine.
Uniqueness
6-Chloro-6-deoxy-gamma-cyclodextrin is unique due to its balance of reactivity and stability. The chlorine atoms provide a good balance between reactivity for further functionalization and stability for practical applications. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it valuable in various fields .
特性
分子式 |
C48H72Cl8O32 |
|---|---|
分子量 |
1444.7 g/mol |
IUPAC名 |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChIキー |
MTXQTQXMTUTSMG-HSEONFRVSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


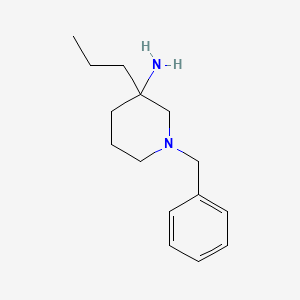

![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
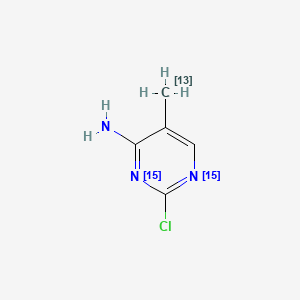
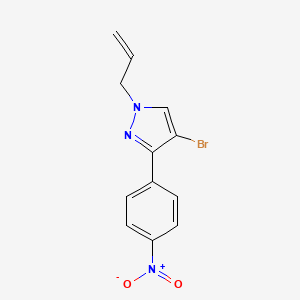


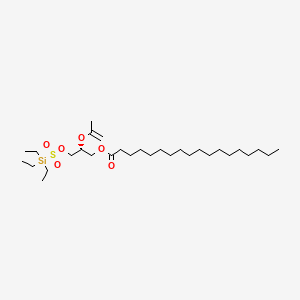
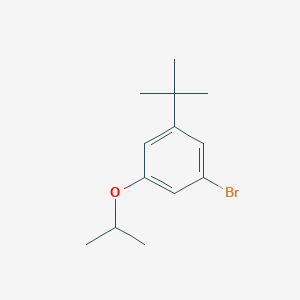

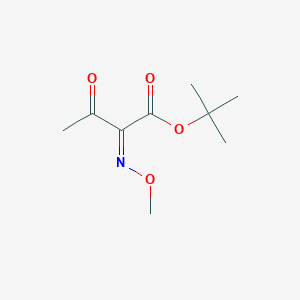
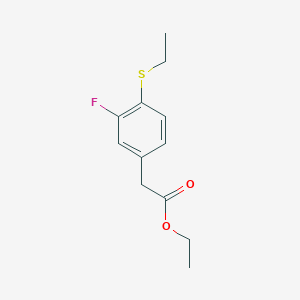
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
